molecular formula C14H19BrN2O4 B2479659 4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047683-24-8

4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2479659
CAS No.: 1047683-24-8
M. Wt: 359.22
InChI Key: JGKMPMAIEYJDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic small molecule designed for chemical biology and drug discovery research. Its structure, featuring a 4-bromophenyl group and a 3-methoxypropylamino side chain, suggests potential as a key intermediate or building block in the synthesis of more complex heterocyclic compounds . Molecules with similar amide-linked bromophenyl scaffolds are frequently investigated for their diverse pharmacological activities, which can include anti-inflammatory, antimicrobial, and antiproliferative properties, making them valuable templates in medicinal chemistry . The specific mechanism of action for this analog is not fully elucidated and is likely dependent on the target pathway; researchers are encouraged to explore its potential as a protein-binding agent or enzyme modulator. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-bromoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-21-8-2-7-16-12(14(19)20)9-13(18)17-11-5-3-10(15)4-6-11/h3-6,12,16H,2,7-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKMPMAIEYJDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-bromonitrobenzene, undergoes nitration followed by reduction to yield 4-bromoaniline.

    Amidation: 4-bromoaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate product.

    Condensation: The intermediate product is further condensed with a suitable oxobutanoic acid derivative to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups in place of the bromine atom.

Scientific Research Applications

4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound belongs to a class of 4-oxobutanoic acid derivatives with variable substituents at the 2- and 4-positions. Below is a comparative analysis of analogs identified in the evidence:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Notable Properties Source
Target Compound 3-Methoxypropylamino C₁₄H₂₀BrN₂O₄ 361.10 Enhanced polarity; potential solubility advantage Derived from
4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid 1-Cyclopropylethyl(phenyl)amino C₁₅H₁₇BrN₂O₃ 377.22 Moderate hTS inhibition activity
4-(4-Bromophenyl)-2-([3-(diethylamino)propyl]amino)-4-oxobutanoic acid Diethylaminopropylamino C₁₆H₂₃BrN₃O₃ 409.28 Increased basicity due to tertiary amine
4-[(4-{[Ethyl(phenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butanoic acid Ethyl(phenyl)amino-carbonylphenyl C₁₉H₂₀BrN₃O₄ 450.29 High lipophilicity; lower solubility
4-(4-Bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid 7-Ethylindol-3-yl C₁₉H₁₇BrN₂O₃ 425.26 Potential cytotoxicity (indole moiety)

Research Implications and Gaps

  • Pharmacological Data: Limited activity data for the target compound highlight a need for experimental validation of hTS inhibition or other targets.
  • Safety Profile : The methoxy group may mitigate hazards observed in analogs (e.g., indole derivatives in ), but dedicated toxicity studies are required .

Biological Activity

4-((4-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for therapeutic applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C14H18BrN3O3C_{14}H_{18}BrN_3O_3. The compound contains functional groups that contribute to its biological activity, including an amine and a carbonyl group.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Amine : The reaction of 4-bromoaniline with 3-methoxypropylamine.
  • Oxidation and Condensation : The subsequent reaction with oxobutanoic acid derivatives to form the desired product.

Anticancer Activity

Research indicates that derivatives of 4-oxobutanoic acids have shown promising anticancer properties. In particular, compounds that inhibit carbonic anhydrase IX (CA IX) are noteworthy due to CA IX's overexpression in various tumors. The mechanism involves:

  • Enzyme Inhibition : The compound inhibits CA IX, leading to disrupted pH regulation in tumor cells, which may reduce cell proliferation and induce apoptosis .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties by interfering with nucleic acid synthesis in pathogens. This activity is essential for developing new antimicrobial agents against resistant strains .

Antioxidant Activity

Metal complexes derived from this ligand have been evaluated for antioxidant activity. Notably, complexes with Zn(II) and Sb(III) ions showed significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

StudyFindings
Shahid et al. (2018)Investigated metal complexes of 4-(bromophenyl) amino derivatives; found significant inhibition of carbonic anhydrase and antioxidant activity in Zn(II) complexes .
Kumar et al. (2004)Reported on the anti-inflammatory and antimicrobial activities of related amide derivatives, highlighting the pharmacological potential of similar compounds .
Nayak et al. (2013)Described the synthesis and characterization of 4-bromophenyl derivatives with noted antiproliferative effects against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Particularly through the inhibition of CA IX, which plays a crucial role in tumor cell metabolism.
  • Interference with Microbial Growth : By disrupting nucleic acid synthesis in bacteria and fungi.
  • Antioxidant Mechanisms : Through metal complexation that enhances radical scavenging abilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step protocol involving amide coupling between 4-bromoaniline and a suitably protected oxobutanoic acid derivative. The 3-methoxypropylamine moiety is introduced via nucleophilic substitution or reductive amination. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.3–3.5 ppm for methoxypropyl groups) .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies involve incubating the compound in buffers (pH 2–10) at 25°C and 37°C for 24–72 hours. Degradation is monitored via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the amide bond). Thermal stability is assessed using differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. UV-Vis spectroscopy (λmax ~260 nm) quantifies degradation kinetics .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Use enzyme inhibition assays (e.g., human thymidylate synthase, hTS) with IC50 determination via spectrophotometric monitoring of dUMP conversion to dTMP. Cellular assays include viability tests (MTT assay) in cancer cell lines (e.g., HCT-116) and apoptosis markers (Annexin V/PI staining). Solubility in DMSO/PBS is critical for dose consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

  • Methodology : Co-crystallize the compound with target proteins (e.g., hTS) using vapor diffusion. Data collection at 100 K with synchrotron radiation (λ = 0.98 Å) and refinement via SHELXL (for small-molecule accuracy) or PHENIX (for macromolecular complexes). OLEX2 integrates structure solution (SHELXD), refinement, and visualization. Anisotropic displacement parameters (ADPs) resolve disorder in the methoxypropyl chain .

Q. What computational strategies validate molecular docking interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Validate poses with MD simulations (AMBER or GROMACS) over 100 ns to assess binding stability. Compare docking scores with structurally analogous inhibitors (e.g., 4-((3,5-dichlorophenyl)amino) derivatives) to identify key halogen bonding or hydrophobic interactions .

Q. How do researchers address contradictions in biological activity data across cell lines?

  • Methodology : Cross-validate results using orthogonal assays (e.g., Western blot for target protein inhibition vs. transcriptomics). Assess off-target effects via kinome-wide profiling (KinomeScan) or CRISPR-Cas9 knockout models. For example, discrepancies in IC50 values may arise from differential expression of drug transporters (e.g., ABCB1) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodology : Administer the compound intravenously/orally in rodent models and collect plasma/tissue samples at timed intervals. Quantify via LC-MS/MS (LOQ = 1 ng/mL). Key parameters: bioavailability (F%), half-life (t1/2), and volume of distribution (Vd). Compare with prodrug derivatives (e.g., esterified carboxylate) to enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.